molecular formula C16H18F6N5O5P B12446614 ent-Sitagliptin Phosphate

ent-Sitagliptin Phosphate

Cat. No.: B12446614
M. Wt: 509.33 g/mol
InChI Key: IQFYVLUXQXSJJN-PSLXZBMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Enantiomeric Purity in Pharmaceutical Science

The "handedness" of a drug molecule can profoundly influence its therapeutic effects. chiralpedia.com One enantiomer, the "eutomer," may be responsible for the desired pharmacological activity, while the other, the "distomer," could be inactive, less active, or even cause unwanted side effects or toxicity. sphinxsai.comchiralpedia.commdpi.com Consequently, the development of single-enantiomer drugs, or "enantiopure" drugs, has become a major focus in the pharmaceutical industry to enhance efficacy and safety. sphinxsai.comelsevierpure.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for the development of single enantiomers and racemic mixtures (a 1:1 mixture of both enantiomers). mdpi.com

The case of ibuprofen (B1674241) illustrates this principle; the S-enantiomer is the active component, while the R-enantiomer is largely inactive but can be converted to the S-form in the body. chiralpedia.comnih.gov In other instances, the distomer can be associated with adverse effects, making its removal critical. sphinxsai.com Therefore, ensuring enantiomeric purity is a crucial aspect of drug development and manufacturing. elsevierpure.comgoogle.com

Overview of Sitagliptin (B1680988) and its Active Enantiomer (R)-Sitagliptin

Sitagliptin is a medication used for the management of type 2 diabetes. nih.govwikipedia.org It belongs to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.govnih.govresearchgate.net By inhibiting the DPP-4 enzyme, sitagliptin increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. wikipedia.orgnih.govresearchgate.net

The sitagliptin molecule possesses a chiral center, meaning it exists as two enantiomers: (R)-Sitagliptin and (S)-Sitagliptin. The therapeutically active form of the drug is (R)-Sitagliptin. The phosphate (B84403) salt of sitagliptin, known as sitagliptin phosphate, is the form used in pharmaceutical formulations. nih.govchemicalbook.com

Definition and Context of ent-Sitagliptin Phosphate within Stereochemical Research

In stereochemistry, the prefix "ent-" is used to denote the enantiomer of a given chiral compound. Therefore, this compound refers to the phosphate salt of the enantiomer of the active (R)-Sitagliptin, which is (S)-Sitagliptin Phosphate. nih.govthieme-connect.com This compound is also referred to as the S-isomer or the distomer of sitagliptin. phenomenex.com

Within stereochemical research, this compound serves as a crucial reference compound. Its primary role is in the development and validation of analytical methods designed to determine the enantiomeric purity of the active pharmaceutical ingredient (API), (R)-Sitagliptin Phosphate. phenomenex.comjocpr.com The presence of the S-enantiomer is considered an impurity, and its levels must be carefully controlled and quantified. phenomenex.com

Research Rationale and Scope for this compound Investigation

The investigation of this compound is primarily driven by the need to ensure the quality and safety of sitagliptin-containing pharmaceuticals. The research focuses on several key areas:

Analytical Method Development: The development of robust and sensitive analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying the (S)-enantiomer from the (R)-enantiomer in bulk drug substances and final products. phenomenex.comjocpr.comchromatographyonline.com

Pharmacological Profiling: Understanding the pharmacological activity of ent-Sitagliptin is important. Studies have shown that the S-isomer has significantly reduced potency as a DPP-4 inhibitor compared to the R-isomer. medchemexpress.com For instance, one study noted that the S-enantiomer of a sitagliptin analog had a much higher IC₅₀ value (a measure of inhibitory concentration) than the R-enantiomer, indicating lower activity. rsc.org

Synthesis and Characterization: The synthesis of this compound is necessary to have a pure standard for analytical and pharmacological studies. thieme-connect.comthieme-connect.de Various synthetic routes have been explored to produce this enantiomer. thieme-connect.comthieme-connect.de

Detailed Research Findings

Chemical Properties and Synthesis of this compound

This compound, or (S)-Sitagliptin Phosphate, has the same molecular formula and molecular weight as its (R)-enantiomer. nih.gov

PropertyValue
Molecular Formula C₁₆H₁₈F₆N₅O₅P
Molecular Weight 505.31 g/mol
IUPAC Name (3S)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H- phenomenex.comchromatographyonline.comthieme-connect.detriazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid
CAS Number 823817-58-9

The synthesis of ent-Sitagliptin has been approached through various methods, including catalytic enantioselective allylic amination of olefins. thieme-connect.comthieme-connect.de One reported synthesis involved a multi-step process that yielded the target compound with high enantiomeric excess. thieme-connect.de Another approach involves the chemical resolution of a racemic mixture of sitagliptin, which can yield both the (R)- and (S)-enantiomers. rsc.org

Analytical Methods for Enantiomeric Separation

The separation and quantification of ent-Sitagliptin from (R)-Sitagliptin is critical for quality control. Chiral HPLC is the most common technique employed for this purpose.

A validated method for determining the enantiomeric purity of sitagliptin in active pharmaceutical ingredients (API) has been established. jocpr.com This method demonstrated good linearity, accuracy, and precision for the quantification of the (S)-enantiomer. jocpr.com

Table of Analytical Method Parameters:

ParameterValueReference
Column Chiralpak IC (250 mm × 4.6 mm, 5 µm) jocpr.com
Mobile Phase 10 mM ammonium (B1175870) acetate (B1210297) with 0.05% Diethylamine–acetonitrile (40:60 v/v) jocpr.com
Resolution > 3.0 jocpr.comresearchgate.net
LOD of (S)-enantiomer 0.0001 mg/mL jocpr.com
LOQ of (S)-enantiomer 0.0003 mg/mL jocpr.com

The United States Pharmacopeia (USP) monograph for Sitagliptin Phosphate also outlines a method for determining enantiomeric purity using a Lux Amylose-1 chiral column, achieving a resolution of 1.69 between the enantiomers. phenomenex.comphenomenex.com

Pharmacological Activity of ent-Sitagliptin

Research has consistently shown that ent-Sitagliptin is the less active enantiomer. medchemexpress.com The (R)-configuration is crucial for the molecule's ability to bind effectively to the active site of the DPP-4 enzyme. The inhibitory activity of sitagliptin is significantly lower for the (S)-enantiomer. rsc.org

Comparative Inhibitory Activity:

EnantiomerIC₅₀ (DPP-4 Inhibition)Reference
(R)-Sitagliptin19 nM medchemexpress.com
(S)-SitagliptinMarkedly reduced potency

The significant difference in pharmacological activity underscores the importance of producing sitagliptin as a single, enantiomerically pure compound.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18F6N5O5P

Molecular Weight

509.33 g/mol

IUPAC Name

(3S)-3-amino-1-[6,6,8,8-tetradeuterio-3-(trifluoromethyl)-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid

InChI

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m0./s1/i1D2,7D2;

InChI Key

IQFYVLUXQXSJJN-PSLXZBMDSA-N

Isomeric SMILES

[2H]C1(CN2C(=NN=C2C(F)(F)F)C(N1C(=O)C[C@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].OP(=O)(O)O

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O

Origin of Product

United States

Stereochemical Foundations of Sitagliptin and Its Enantiomers

Absolute Configuration of (R)-Sitagliptin and (S)-Sitagliptin (ent-Sitagliptin)

The therapeutic agent, Sitagliptin (B1680988), is a chiral molecule, meaning it has a non-superimposable mirror image. These two mirror-image forms are known as enantiomers. The distinction between them is made by assigning an absolute configuration, designated as either (R) or (S), to the chiral center based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org

The chiral center in the Sitagliptin molecule is the carbon atom in the β-amino acid portion of the structure, which is bonded to four different groups. According to the CIP convention, these groups are ranked by atomic number. libretexts.org The molecule is then oriented so that the lowest-priority group points away from the viewer. If the sequence from the highest to the lowest priority group proceeds in a clockwise direction, the configuration is designated (R) (from the Latin rectus, for right). libretexts.org If the direction is counterclockwise, it is designated (S) (from the Latin sinister, for left). libretexts.org

(R)-Sitagliptin : This is the pharmacologically active enantiomer used in the treatment of type 2 diabetes. rsc.org Its full IUPAC name is (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro oup.comondemand.comnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine. rcsb.org

(S)-Sitagliptin (ent-Sitagliptin) : This is the enantiomer of the active drug. phenomenex.com The prefix "ent-" (short for enantio-) is used to denote the enantiomer of a compound. It is also referred to as (S)-Sitagliptin. scbt.comchemsrc.com This form is considered pharmaceutically inactive. phenomenex.com

The precise spatial arrangement defined by the (R) configuration is essential for the drug's ability to bind effectively to its target enzyme.

Chirality and Stereoisomerism of the ent-Sitagliptin Phosphate (B84403) Molecule

Chirality is a geometric property of a molecule that makes it non-superimposable on its mirror image. As established, the Sitagliptin molecule possesses a single stereocenter, giving rise to two possible stereoisomers: the (R) and (S) enantiomers. nih.gov ent-Sitagliptin, as the (S)-enantiomer, has the exact same chemical formula and connectivity of atoms as (R)-Sitagliptin but differs in the three-dimensional orientation of the groups around the chiral carbon.

The compound is typically formulated as a phosphate salt to improve its stability and solubility. nih.gov The addition of the phosphate group does not alter the core chirality of the Sitagliptin molecule itself. Therefore, ent-Sitagliptin Phosphate refers to the phosphate salt of the (S)-enantiomer. ondemand.com

Property(R)-Sitagliptin(S)-Sitagliptin (ent-Sitagliptin)
Absolute ConfigurationR (Rectus)S (Sinister)
SynonymSitagliptinent-Sitagliptin
Biological ActivityPharmaceutically active DPP-4 inhibitor rcsb.orgwikipedia.orgPharmaceutically inactive phenomenex.com

Stereochemical Implications in Compound Synthesis and Biological Recognition

The distinct stereochemistry of the Sitagliptin enantiomers has profound consequences for both its chemical synthesis and its biological activity.

In Synthesis: Because only the (R)-enantiomer is therapeutically active, developing a synthetic process that produces it with very high purity (enantiopurity) is a critical challenge in pharmaceutical manufacturing. phenomenex.com Producing a mixture of both enantiomers (a racemic mixture) is inefficient, as it requires subsequent, often difficult and costly, separation steps to isolate the desired (R)-form and remove the inactive (S)-enantiomer. rsc.org Therefore, significant research has focused on asymmetric synthesis—methods that selectively create the desired stereoisomer. These strategies include using chiral catalysts or auxiliaries that guide the reaction to favor the formation of the (R)-enantiomer. nih.govacs.org

In Biological Recognition: The biological activity of Sitagliptin stems from its ability to inhibit the enzyme dipeptidyl peptidase-4 (DPP-4). rcsb.orgwikipedia.org Enzymes themselves are chiral molecules, possessing complex, three-dimensional active sites. The interaction between a drug and its target enzyme is highly specific, often compared to a lock and key. The (R)-enantiomer of Sitagliptin has the correct spatial arrangement to fit precisely into the active site of the DPP-4 enzyme, leading to its inhibition. rsc.org In contrast, the (S)-enantiomer, ent-Sitagliptin, does not fit correctly due to its different 3D shape and is therefore unable to effectively inhibit the enzyme. rsc.orgphenomenex.com This stereospecificity is a common principle in pharmacology, where one enantiomer of a chiral drug is often significantly more potent or has a different biological effect than its mirror image.

AspectImplication of Stereochemistry
Chemical SynthesisRequires asymmetric synthesis to produce the single, active (R)-enantiomer, avoiding wasteful racemic mixtures. researchgate.net
Biological RecognitionThe (R)-enantiomer's specific 3D shape allows it to bind to and inhibit the DPP-4 enzyme's active site. rsc.org
ent-Sitagliptin (S)Its mirror-image configuration prevents proper binding to the DPP-4 active site, rendering it biologically inactive. phenomenex.com

Historical Context of Enantiomeric Control in Sitagliptin Development

The manufacturing process for Sitagliptin is a compelling case study in the evolution of industrial-scale asymmetric synthesis. The development has progressed through several generations, each improving efficiency, cost-effectiveness, and environmental impact ("green chemistry"). researchgate.net

The first-generation process established the crucial stereocenter early in the synthetic sequence. nih.gov While effective, this approach was lengthy and less efficient.

Further refinement led to a third-generation synthesis that employed biocatalysis. researchgate.net Researchers engineered an enzyme, a transaminase, to perform the key stereoselective amination step. This enzymatic process operates under mild conditions, uses less hazardous materials, and generates significantly less waste, representing a major advancement in green chemistry for pharmaceutical production. researchgate.net This evolution highlights the critical importance of controlling stereochemistry and the continuous innovation aimed at achieving it more efficiently and sustainably.

Advanced Synthetic Methodologies for Enantiomers of Sitagliptin

Asymmetric Catalytic Approaches to Sitagliptin (B1680988) Enantiomers

Asymmetric catalysis provides the most elegant and efficient pathways to enantiomerically pure compounds like ent-Sitagliptin. These methods leverage chiral catalysts to control the stereochemical outcome of a reaction, generating the desired enantiomer with high selectivity.

Chiral Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydrositagliptin

One of the benchmark achievements in the synthesis of sitagliptin is the use of rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine intermediate. nih.govmdpi.com This approach has been successfully industrialized for the production of (R)-Sitagliptin. mdpi.com The synthesis of ent-Sitagliptin can be achieved by applying the same fundamental principle, typically by using the opposite enantiomer of the chiral phosphine (B1218219) ligand that imparts stereocontrol.

The process involves the hydrogenation of dehydrositagliptin, an enamine precursor, in the presence of a chiral rhodium complex. The catalyst, often a combination of a rhodium salt and a chiral bisphosphine ligand (e.g., a derivative of Josiphos), creates a chiral environment that directs the addition of hydrogen across the double bond from a specific face. This results in the formation of the desired stereocenter with high enantiomeric excess (ee). For the synthesis of (R)-Sitagliptin, this method has been shown to achieve yields of 98% with an enantiomeric excess of 95%, which is further enhanced to 99.9% upon crystallization. mdpi.com A similar outcome is anticipated for the synthesis of ent-Sitagliptin by employing the corresponding enantiomeric chiral ligand.

Organocatalytic Stereoselective Transformations

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. These methods often offer milder reaction conditions and avoid contamination of the final product with residual heavy metals.

A highly enantioselective synthesis of the core structure of (R)-Sitagliptin has been developed using a phase-transfer catalyzed aza-Michael addition. nih.govnih.govacs.org This strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ketone. nih.gov The key to stereocontrol is a chiral phase-transfer catalyst, such as a quinine-derived C(9)-urea ammonium (B1175870) salt, which shepherds the nucleophile to attack the Michael acceptor stereoselectively. nih.govacs.orgresearchgate.net

In the reported synthesis for the (R)-enantiomer, the reaction of tert-butyl β-naphthylmethoxycarbamate with (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one under phase-transfer conditions successfully established the chiral amine center with up to 96% ee. nih.govacs.org To produce the precursor for ent-Sitagliptin, the diastereomeric catalyst, derived from quinidine, would be employed. Research has shown that while the quinine-based catalyst provides high enantioselectivity for the (R)-product, the quinidine-based catalyst was less effective, resulting in lower enantioselectivity for the same enantiomer, suggesting that optimization would be required for the ent-Sitagliptin synthesis. nih.gov

Table 1: Catalyst Performance in Aza-Michael Addition for (R)-Sitagliptin Precursor Data adapted from studies on the (R)-enantiomer, illustrating catalyst-dependent stereoselectivity.

CatalystEnantiomeric Excess (% ee)Yield (%)
Quinine-derived (Catalyst 9)9694
Quinidine-derived (Catalyst 10)-8185

An alternative organocatalytic approach involves a tandem aza-Michael/hemiacetal reaction. researchgate.net This method has been used to synthesize sitagliptin phosphate (B84403) monohydrate efficiently by constructing a key chiral hemiacetal intermediate. The reaction cascade is typically catalyzed by a chiral secondary amine, such as an (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine derivative, in combination with an acid co-catalyst. researchgate.net

Palladium-Catalyzed Enantioselective Allylic Amination

A direct and innovative route to ent-Sitagliptin utilizes a palladium-catalyzed enantioselective allylic amination of an unactivated terminal olefin. nih.govnih.gov This method represents a more atom-economical approach compared to multi-step transformations of pre-functionalized substrates. nih.gov

The synthesis begins with trifluorophenyl butene, which undergoes a sequence involving a hetero-ene reaction followed by a palladium-catalyzed enantioselective nih.govthieme-connect.com-rearrangement. nih.govthieme-connect.com This key transformation smoothly converts the unactivated olefin into a chiral allylic amine derivative. The resulting intermediate was obtained in 78% yield over three steps with an enantiomeric excess of 93%. nih.gov This chiral sulfonamide is then converted into ent-Sitagliptin through hydroboration and oxidation. nih.gov This methodology highlights the utility of enantioselective allylic amination as an efficient and environmentally conscious alternative for producing pharmaceutical agents from simple hydrocarbon feedstocks. nih.gov

Biocatalytic Strategies for Enantioselective Production

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can provide near-perfect enantioselectivity, significantly simplifying purification processes and reducing environmental impact. rsc.org

For sitagliptin, a landmark biocatalytic process was developed utilizing an engineered transaminase (TA) enzyme. acs.orgnih.gov Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a chiral amine. mdpi.com Starting with an enzyme that had no detectable activity towards the prositagliptin ketone, researchers used substrate walking and directed evolution to create a highly active and selective biocatalyst. nih.gov

The optimized process for (R)-Sitagliptin employs the engineered (R)-selective transaminase to convert the prositagliptin ketone directly into the chiral amine with greater than 99.95% ee and in 92% yield. mdpi.com The synthesis of ent-Sitagliptin would analogously employ an (S)-selective transaminase. Such enzymes can either be found in nature or engineered through similar directed evolution techniques to provide the opposite enantiomer with equally high fidelity. The use of immobilized transaminases further enhances the industrial feasibility of this route, allowing for complete conversion, high enantioselectivity (>99% ee), and catalyst recycling over multiple runs. mdpi.com

Transaminase-Mediated Stereoselective Amination for Sitagliptin Intermediates

The key structural feature of Sitagliptin is its chiral β-amino acid backbone. Transaminase (TA) enzymes are highly effective biocatalysts for installing this amine group stereoselectively onto a prochiral ketone precursor, often called prositagliptin ketone. nih.gov These enzymes, dependent on the cofactor pyridoxal-5'-phosphate (PLP), catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a ketone acceptor. researchgate.net

The reaction proceeds via a "ping-pong" mechanism where the enzyme's PLP cofactor first accepts the amino group from the donor, forming a pyridoxamine (B1203002) phosphate (PMP) intermediate. Subsequently, the PMP transfers the amine to the ketone substrate, regenerating the PLP and yielding the chiral amine product. researchgate.net The high enantioselectivity arises from the precisely structured active site of the enzyme, which forces the ketone substrate to bind in a specific orientation, allowing amine transfer to only one face of the molecule. rsc.org

Depending on their protein fold, transaminases can be either (S)-selective or (R)-selective. rsc.org For the synthesis of Sitagliptin, an (R)-selective transaminase is required. The development of a highly active and selective (R)-transaminase from Arthrobacter sp. was a significant breakthrough, enabling the direct amination of prositagliptin ketone to (R)-Sitagliptin with exceptional enantiomeric purity (>99.5% enantiomeric excess). nih.gov This biocatalytic step replaces a multi-step chemical process that often involved high-pressure hydrogenation and expensive, toxic heavy metal catalysts like rhodium. researchgate.net

Multi-Enzyme Cascade Systems for Enhanced Stereoselectivity

One notable cascade system for a Sitagliptin intermediate involves the use of a lipase (B570770) and a transaminase. google.com In this system, a lipase first hydrolyzes a stable β-ketoester substrate into the corresponding β-keto acid. This intermediate is then directly aminated by the transaminase in the same pot to produce the desired chiral β-amino acid. google.com This approach is advantageous because the β-keto acid intermediate is often unstable and prone to decarboxylation, but its in-situ generation and immediate conversion by the transaminase mitigate this issue. nih.gov

Another advanced cascade system was developed using a transaminase, an esterase, an aldehyde reductase, and a formate (B1220265) dehydrogenase. nih.gov This system was designed to use benzylamine (B48309) as a cheap amino donor. A key challenge with this donor is the inhibitory effect of the benzaldehyde (B42025) byproduct. The cascade addresses this by using an aldehyde reductase to convert the inhibitory benzaldehyde into benign benzyl (B1604629) alcohol, thereby driving the reaction forward and maintaining the transaminase's activity. nih.gov

Engineering of Biocatalysts for Specific Enantiomer Synthesis

While naturally occurring transaminases provide a starting point, they often lack the required activity, stability, or specificity for industrial-scale synthesis of a complex molecule like Sitagliptin. rsc.org Protein engineering and directed evolution have become indispensable tools for tailoring these biocatalysts for a specific purpose. nih.gov

The development of the transaminase used in the commercial synthesis of Sitagliptin is a landmark example of this approach. nih.gov Scientists began with a natural (R)-selective transaminase that had the correct catalytic machinery but showed virtually no activity on the bulky prositagliptin ketone. nih.gov Through a process of "substrate walking" (evolving the enzyme on progressively larger and more challenging substrates) and computational modeling, key amino acid residues in the enzyme's active site were identified for mutation. nih.govrsc.org

Subsequent rounds of directed evolution, involving techniques like error-prone PCR and site-directed mutagenesis, generated vast libraries of enzyme variants. These libraries were screened for improved activity and selectivity towards the target ketone. This iterative process ultimately yielded a highly evolved enzyme with 27 mutations that exhibited a dramatic increase in activity and could be used under practical manufacturing conditions (high substrate concentration, presence of organic solvents), delivering Sitagliptin with greater than 99.95% enantiomeric excess. nih.gov This engineered biocatalyst enabled a more economical and environmentally friendly manufacturing process. nih.gov

Classical Enantiomeric Resolution Techniques for Sitagliptin Racemates

Before the advent of highly efficient asymmetric synthesis, the primary method for obtaining a single enantiomer was the resolution of a racemic mixture. This classical approach involves synthesizing the compound as a 50:50 mixture of its (R)- and (S)-enantiomers and then separating them.

The most common method for classical resolution is the formation of diastereomeric salts. rsc.org A racemic amine like Sitagliptin is reacted with a single enantiomer of a chiral acid, known as a chiral resolving agent. This reaction produces a mixture of two diastereomeric salts ((R)-Sitagliptin-(L)-acid and (S)-Sitagliptin-(L)-acid). Unlike enantiomers, diastereomers have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. google.com

For Sitagliptin and its intermediates, several chiral resolving agents have been effectively used. One prominent example is (-)-di-p-toluoyl-L-tartaric acid . rsc.orgnih.gov When a racemic mixture of a Sitagliptin precursor is treated with this agent in a suitable solvent like methanol, the salt of the desired (R)-enantiomer preferentially crystallizes out of the solution due to lower solubility. nih.gov After filtration, the diastereomeric salt is treated with a base to dissociate it, liberating the enantiomerically enriched (R)-Sitagliptin. This process can yield the (R)-enantiomer with high chiral purity (up to 96% e.e.). rsc.orgnih.gov By processing the remaining filtrate (which is now enriched in the (S)-enantiomer), one can also isolate ent-Sitagliptin. rsc.org Other resolving agents, such as mandelic acid, have also been employed in similar processes. google.com

While effective, this method's primary drawback is that the maximum theoretical yield for the desired enantiomer is only 50%, as the other half of the racemate is discarded or requires a separate racemization process to be recycled.

Comparative Analysis of Synthetic Routes for Enantiomeric Purity Control of ent-Sitagliptin Phosphate

The control of enantiomeric purity is the ultimate goal of any stereoselective synthesis. Both biocatalytic and classical resolution methods can produce highly pure ent-Sitagliptin, but they differ significantly in efficiency, cost, and environmental impact.

FeatureTransaminase-Mediated Asymmetric SynthesisClassical Diastereomeric Salt Resolution
Stereoselectivity Very High (>99.5% e.e. is achievable) nih.govHigh (Typically 90-96% e.e. before further purification) rsc.org
Theoretical Yield 100% (converts all prochiral substrate to the desired enantiomer) researchgate.net50% (separates a 50:50 mixture)
Process Complexity Often a single step to create the chiral center. nih.govMulti-step: salt formation, crystallization, filtration, salt dissociation. nih.gov
Atom Economy High; directly converts substrate to product.Low; resolving agent is used stoichiometrically and must be recovered.
Environmental Impact "Green" process using biodegradable enzymes under mild aqueous conditions. nih.govRequires stoichiometric amounts of resolving agent and often large volumes of organic solvents for crystallization and extraction.
Cost & Scalability Initial enzyme development can be costly, but the final process is highly efficient and economical on a large scale. nih.govCan be less expensive for smaller scales, but the inherent 50% yield limit and solvent usage make it less economical for large-scale production. rsc.org

Sophisticated Analytical and Characterization Techniques for Ent Sitagliptin Phosphate

Chiral Chromatographic Separations for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone for assessing the enantiomeric purity of sitagliptin (B1680988) phosphate (B84403). These methods are designed to separate the (R)- and (S)-enantiomers, allowing for the precise quantification of the undesired ent-Sitagliptin Phosphate.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most widely employed technique for the enantiomeric separation of sitagliptin. The separation mechanism relies on the differential interaction between the enantiomers and the chiral environment of the stationary phase. Various CSPs, primarily polysaccharide-based, have proven effective.

Researchers have successfully resolved the enantiomers of sitagliptin using columns such as Chiralcel OD-RH and Chiralpak IC. researchgate.netjocpr.com The Chiralcel OD-RH, a cellulose-based CSP, has been used in reversed-phase mode with a mobile phase consisting of a potassium dihydrogen phosphate buffer (pH 4.0), methanol, and acetonitrile, achieving a resolution of not less than 3.0. The pH of the buffer is a critical parameter in this separation, significantly influencing chromatographic efficiency. Another effective CSP is the Chiralpak IC, a modified cellulose stationary phase, which has been used with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) with 0.05% diethylamine and acetonitrile (40:60 v/v). jocpr.com The United States Pharmacopeia (USP) monograph for sitagliptin phosphate details a method using a Lux Amylose-1 column, another polysaccharide-based CSP, to ensure enantiomeric purity. phenomenex.comphenomenex.com This method successfully separates the (S)-enantiomer from the active sitagliptin phosphate, meeting the system suitability requirement of a resolution not less than 1.5. phenomenex.com

Table 1: HPLC Methods with Chiral Stationary Phases for ent-Sitagliptin Separation
Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow RateDetection (UV Wavelength)Resolution (R and S)Reference
Chiralcel OD-RH150 mm x 4.6 mm, 5 µm3M KH₂PO₄ buffer (pH 4.0)-Methanol-Acetonitrile (60:30:10, v/v/v)Not SpecifiedNot Specified≥ 3.0
Chiralpak IC250 mm x 4.6 mm, 5 µm10 mM Ammonium Acetate with 0.05% Diethylamine–Acetonitrile (40:60 v/v)1.0 mL/min266 nm≥ 3.0 jocpr.com
Lux Amylose-1Not SpecifiedDehydrated Alcohol-n-Heptane-Diethylamine-Water (600:400:1:1, v/v/v/v)0.8 mL/min268 nm1.69 phenomenex.com
Chiralpak IA250 mm x 4 mm, 5µmGradient elution with Ethanol-Diethylamine and Methanol-Water0.5 mL/min265 nm≥ 2.5 researchgate.net

Ultra-Fast Liquid Chromatography (UFLC), a variation of HPLC that uses shorter columns with smaller particle sizes, offers significantly reduced analysis times without compromising separation efficiency. A reverse-phase UFLC method with UV detection (RP-UFLC-UV) has been developed for the simultaneous separation and determination of sitagliptin enantiomers. researchgate.netijpsdronline.comresearchgate.net

This rapid method utilizes a Lux cellulose-1 column (equivalent to Chiralcel OD-RH) to achieve baseline separation. researchgate.netijpsdronline.com The mobile phase typically consists of a borate buffer solution (pH 9.0) and acetonitrile. researchgate.netijpsdronline.com This technique has been validated for analyzing sitagliptin enantiomers in both pure active pharmaceutical ingredients (API) and biological matrices like rat serum. researchgate.netijpsdronline.comresearchgate.net The method demonstrates good linearity over a concentration range of 0.5–64 µg/mL for each enantiomer. researchgate.netijpsdronline.com

Table 2: UFLC Method for ent-Sitagliptin Quantification
ParameterDetailsReference
Chromatographic System Reverse Phase Ultra-Fast Liquid Chromatography with UV detector (RP-UFLC-UV) researchgate.netijpsdronline.com
Column Lux cellulose-1 (Chiralcel OD-RH), 250 mm × 4.6 mm, 5 µm researchgate.netijpsdronline.com
Mobile Phase 20mM Borate Buffer (pH 9.0) and Acetonitrile (60:40, v/v) researchgate.netijpsdronline.com
Flow Rate 0.8 mL/min researchgate.netijpsdronline.com
Detection Wavelength 262 nm researchgate.netijpsdronline.comresearchgate.net
Linearity Range 0.5–64 µg/mL researchgate.netijpsdronline.com
Accuracy (% Recovery) 98.93–100.52% for (R)-STG; 98.47–101.02% for (S)-STG researchgate.netijpsdronline.com
Precision (%RSD) < 8.65% researchgate.netijpsdronline.com

The development and validation of these chiral separation methods are performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose, particularly for the detection of trace-level impurities. jocpr.comresearchgate.net Validation confirms that the analytical procedure is specific, linear, accurate, precise, and robust.

For the detection of trace amounts of this compound, the method's sensitivity is paramount. Key validation parameters include the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net For ent-Sitagliptin, methods have been developed with LOQs as low as 0.017% of the active ingredient concentration, demonstrating high sensitivity. researchgate.net Accuracy is established through recovery studies, where a known amount of the (S)-enantiomer is spiked into the sample and the percentage recovered is calculated. jocpr.com Successful methods show recovery values typically between 95% and 102%. jocpr.comresearchgate.net

Table 3: Validation Parameters for Trace ent-Sitagliptin Detection Methods
Method / CSPLinearity RangeLODLOQAccuracy (% Recovery)Reference
HPLC / Chiralcel OD-RH30–300 ng/mL8 ng/mL30 ng/mL99.06–100.2%
HPLC / Chiralpak IC0.3–4.5 µg/mL0.1 µg/mL0.3 µg/mL95.7–101.7% jocpr.comjocpr.com
HPLC / Chiralpak IA0.5–13.6 µg/mLNot Specified0.017%95.1–98.4% researchgate.net
UFLC / Lux cellulose-10.5–64 µg/mLNot Specified0.5 µg/mL98.47–101.02% researchgate.netijpsdronline.com

Advanced Spectroscopic and Diffraction Analyses for Stereochemical Elucidation

While chromatography excels at separation and quantification, spectroscopic and diffraction techniques provide fundamental information about the three-dimensional structure and solid-state properties of molecules, which are intrinsically linked to their stereochemistry.

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the atomic-level structure of crystalline and amorphous solids. nih.gov It provides detailed information about the local chemical environment of specific nuclei. For a complex molecule like sitagliptin, which contains fluorine atoms, ¹⁹F ssNMR is particularly insightful due to fluorine's high sensitivity and wide chemical shift range. nih.gov

In a ¹⁹F ssNMR study of sitagliptin, four distinct fluorine peaks were identified, corresponding to the different chemical environments of the fluorine atoms in the molecule: one on the trifluoromethyl group and three on the trifluorophenyl ring. nih.gov The precise chemical shifts of these nuclei are sensitive to the molecule's conformation and intermolecular interactions within the crystal lattice, which can differ between stereoisomers or their respective crystalline forms. Advanced techniques such as Dynamic Nuclear Polarization (DNP) can be used to significantly enhance the sensitivity of ssNMR, allowing for more detailed structural analysis. nih.gov

X-ray Powder Diffraction (XRPD) is an essential technique for characterizing the solid-state properties of pharmaceuticals. It provides a unique "fingerprint" for a specific crystalline form (polymorph) based on the diffraction of X-rays by the ordered arrangement of molecules in the crystal lattice. nih.govgoogle.com Since different stereoisomers can crystallize in different arrangements or forms, XRPD can be used to distinguish them.

Different crystalline forms of sitagliptin phosphate have been identified and characterized by their unique XRPD patterns, defined by peaks at specific 2θ angles. nih.govmdpi.com For example, sitagliptin phosphate monohydrate shows major characteristic peaks at 2θ values of 13.2°, 13.8°, and 15.9°, among others, while the anhydrous form has a different pattern with peaks at 4.6°, 9.3°, and 13.4°. nih.gov Crucially, specific crystalline forms have been identified that are substantially free of the (S)-enantiomer. google.com A particular crystalline form of sitagliptin phosphate is characterized by XRPD peaks at 2θ values of approximately 4.7°, 13.5°, 17.7°, 18.3°, and 23.7°, and this form is specified to contain 1% (w/w) or less of the this compound. google.com This demonstrates the direct application of XRPD in confirming the stereochemical purity of a specific solid form.

Table 4: Characteristic XRPD Peaks (2θ) for Different Sitagliptin Phosphate Crystalline Forms
Crystalline FormCharacteristic Peaks (±0.2 degrees 2θ)Reference
Sitagliptin Phosphate Monohydrate13.2, 13.8, 15.9, 18.4, 19.1, 21.2, 24.0, 25.0 nih.gov
Sitagliptin Phosphate Anhydrous4.6, 9.3, 13.4, 13.9, 15.0, 18.2, 19.2, 19.9 nih.gov
Specific Crystalline Form (Enantiomerically Pure)4.7, 13.5, 17.7, 18.3, 23.7 google.comgoogle.com
Sitagliptin Base Form7.4, 11.5, 16.7, 17.7, 18.9, 24.1, 24.5 nih.gov

Spectroscopic Methods for Enantiomeric Excess Determination (excluding basic identification)

Beyond routine identification, spectroscopic methods offer powerful means to quantify the enantiomeric excess (e.e.) of Sitagliptin. These techniques are often based on the differential interaction of enantiomers with a chiral environment, leading to distinguishable spectroscopic signals.

One key technique is Nuclear Magnetic Resonance (NMR) Spectroscopy . While standard NMR is not inherently chiral, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments. This results in separate, quantifiable signals for each enantiomer. For instance, studies on Sitagliptin have utilized NMR pH titrations in conjunction with capillary electrophoresis to investigate its interaction with various cyclodextrin derivatives. globalresearchonline.netwjbphs.com These cyclodextrins act as chiral selectors, creating distinct chemical environments for the (R)- and (S)-enantiomers, which can be observed and quantified through changes in their NMR spectra. The difference in chemical shifts (Δδ) for the protons of the enantiomers in the presence of a chiral auxiliary allows for the calculation of enantiomeric excess.

Another relevant spectroscopic approach involves UV-Visible Spectrophotometry in the context of charge-transfer complexation. nih.gov Methods have been developed based on the reaction of Sitagliptin with electron acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or 7,7,8,8-tetracyanoquinodimethane (TCNQ). nih.gov While primarily used for quantification of the drug in bulk and dosage forms, the formation of these colored complexes can be adapted for chiral discrimination if a chiral complexing agent is introduced, leading to diastereomeric complexes with distinct absorption maxima or molar absorptivities. nih.govijcsrr.orgderpharmachemica.com

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques that could theoretically be applied. These methods measure the differential absorption or scattering of left and right circularly polarized light by chiral molecules, providing a unique spectral fingerprint for each enantiomer. Although specific VCD/ROA studies on Sitagliptin are not widely reported in mainstream literature, these techniques represent the forefront of spectroscopic enantiomeric excess determination.

Orthogonal Analytical Approaches for Comprehensive Enantiomeric Profiling

To ensure the most accurate and reliable determination of enantiomeric purity, a single method is often insufficient. Orthogonal analytical approaches, which employ multiple techniques based on different separation or detection principles, are essential for a comprehensive chiral profile of this compound. This strategy minimizes the risk of overlooking impurities or obtaining erroneous results due to method-specific limitations.

The cornerstone of Sitagliptin's enantiomeric analysis is Chiral High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Fast Liquid Chromatography (UFLC) . ijpsdronline.com These methods utilize a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to their separation. Polysaccharide-based CSPs, such as Chiralcel OD-RH (based on cellulose) and Chiralpak AD-RH (based on amylose), have proven effective in resolving Sitagliptin enantiomers. researchgate.net The separated enantiomers are typically detected using UV spectrophotometry. ijpsdronline.com The validation of these methods according to International Conference on Harmonisation (ICH) guidelines demonstrates their accuracy, precision, and robustness for quantifying the undesired (S)-enantiomer.

Capillary Electrophoresis (CE) serves as an excellent orthogonal technique to HPLC. globalresearchonline.netwjbphs.com CE separates molecules based on their electrophoretic mobility in a capillary filled with an electrolyte. For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte. globalresearchonline.netwjbphs.com The differential binding affinity between the enantiomers and the chiral selector results in different migration times, allowing for their separation and quantification. The principles governing separation in CE (electrophoretic mobility and partitioning with a chiral selector) are fundamentally different from the partitioning between mobile and stationary phases in HPLC, making it a truly orthogonal method.

Combining liquid chromatography with mass spectrometry, specifically LC-MS/MS , provides another powerful orthogonal approach. ijpsdronline.com This technique not only separates the enantiomers based on their chromatographic behavior but also provides mass-to-charge ratio information, offering a high degree of specificity and sensitivity. LC-MS/MS is particularly valuable for analyzing Sitagliptin enantiomers in complex biological matrices like plasma and urine. ijpsdronline.com

A comprehensive enantiomeric profiling strategy would, therefore, involve using a validated chiral HPLC or UFLC method for primary analysis and confirming the results with an orthogonal method like chiral CE or LC-MS/MS. This dual-pronged approach provides a high level of confidence in the stereochemical purity of the this compound active pharmaceutical ingredient (API).

The table below summarizes key parameters from various validated chiral liquid chromatography methods for Sitagliptin, illustrating the typical performance of these techniques.

ParameterMethod 1 (HPLC) Method 2 (UFLC) ijpsdronline.comMethod 3 (HPLC) tandfonline.com
Chiral Column Chiralcel OD-RHLux cellulose-1 (Chiralcel OD-RH equivalent)Phenomenex column
Mobile Phase 3M KH2PO4 buffer (pH 4.0)–Methanol–Acetonitrile (60:30:10, v/v/v)Borate buffer (pH 9.0) and Acetonitrile (60:40, v/v)10mM Ammonium acetate buffer (pH 4.0), Methanol, and 0.1% Formic acid (60:35:5, v/v/v)
Detection Wavelength Not Specified262 nmNot Specified
Linearity Range (for S-enantiomer) 30–300 ng/mL0.5–64 µg/mLNot Specified
Correlation Coefficient (r²) 0.9996Not SpecifiedNot Specified
LOD (for S-enantiomer) 8 ng/mLNot SpecifiedNot Specified
LOQ (for S-enantiomer) 30 ng/mLNot SpecifiedNot Specified
Accuracy (% Recovery) 99.06% to 100.2%98.47% to 101.02%99.6% to 100.1%
Precision (%RSD) Not Specified< 8.65%0.246% to 1.246%

Preclinical Mechanistic and Comparative Biological Investigations of Ent Sitagliptin Phosphate

Comparative Enzyme Inhibition Kinetics (in vitro, non-human)

The biological activity of Sitagliptin (B1680988) is highly stereoselective, with the (R)-enantiomer (Sitagliptin) being the pharmacologically active agent. The ent-Sitagliptin, or (S)-enantiomer, is significantly less potent.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Profile of ent-Sitagliptin Phosphate (B84403)

The therapeutic efficacy of Sitagliptin is derived from its potent and selective inhibition of the DPP-4 enzyme. Preclinical studies have established that this inhibitory activity resides almost exclusively in the (R)-enantiomer. While specific IC50 values for ent-Sitagliptin Phosphate are not widely reported in publicly available literature, the focus on developing a highly enantioselective synthesis process underscores the pharmacological inactivity of the ent-enantiomer. The potency of (R)-Sitagliptin against DPP-4 serves as a benchmark to illustrate this stereoselectivity. In contrast, ent-Sitagliptin is expected to have a substantially higher IC50 value, indicating significantly weaker inhibition of the DPP-4 enzyme.

Table 1: Comparative DPP-4 Inhibition Profile

CompoundTarget EnzymePotency (IC50)Note
Sitagliptin ((R)-enantiomer) DPP-4~19 nMThe pharmacologically active enantiomer.
ent-Sitagliptin ((S)-enantiomer) DPP-4Not Widely ReportedBelieved to be significantly less potent than the (R)-enantiomer.

Selectivity Profile Against Closely Related Enzymes (e.g., DPP-8, DPP-9) in Preclinical Assays

A critical aspect of the preclinical profile of a DPP-4 inhibitor is its selectivity over other peptidases from the same family, such as Dipeptidyl Peptidase-8 (DPP-8) and Dipeptidyl Peptidase-9 (DPP-9). Inhibition of DPP-8 and DPP-9 has been linked to toxicities in non-human animal models.

(R)-Sitagliptin has demonstrated high selectivity for DPP-4. Preclinical data show that it is approximately 2,600 times more selective for DPP-4 than for DPP-8 and DPP-9. ijrti.org The IC50 values for (R)-Sitagliptin against DPP-8 and DPP-9 are reported to be greater than 50 µM, which is substantially higher than the nanomolar concentrations required for DPP-4 inhibition. europa.eu While direct and detailed selectivity assays for this compound are not extensively documented, its weak primary activity against DPP-4 suggests that it is unlikely to exhibit significant inhibitory activity against DPP-8 or DPP-9 at physiologically relevant concentrations.

Table 2: Selectivity Profile of (R)-Sitagliptin

EnzymeIC50 (µM)Selectivity Ratio (vs. DPP-4)
DPP-4 0.0191
DPP-8 > 50> 2600
DPP-9 > 50> 2600

Stereoselective Interactions with Molecular Targets (Preclinical Models)

The profound difference in inhibitory potency between Sitagliptin and ent-Sitagliptin is a direct result of stereoselective interactions at the atomic level within the catalytic site of the DPP-4 enzyme. The three-dimensional arrangement of the atoms in the (R)-enantiomer allows for optimal binding to the active site, forming key interactions with specific amino acid residues. In contrast, the (S)-configuration of ent-Sitagliptin results in a spatial arrangement that does not fit as precisely into the binding pocket, leading to a weaker and less stable interaction with the molecular target. This steric hindrance prevents ent-Sitagliptin from effectively inhibiting the enzyme.

Cellular Pathway Modulation Studies (in vitro, non-human cell lines)

The downstream effects of DPP-4 inhibition involve the modulation of cellular pathways sensitive to incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). A 2023 study investigating the enantiomers of Sitagliptin Phosphate utilized a glucose uptake assay in 3T3-L1 adipocyte cell lines to assess cellular activity. nih.gov This type of assay measures a key biological response to insulin (B600854) signaling, which is enhanced by active DPP-4 inhibition. The study's findings of enantioselectivity imply that the (R)-enantiomer was significantly more effective at modulating this cellular pathway than the (S)-enantiomer, consistent with its higher enzymatic inhibitory activity. nih.gov Other research on Sitagliptin has shown it can modulate pathways related to inflammation and T-cell migration in non-human models, effects that would not be expected with the inactive ent-Sitagliptin. nih.govresearchgate.net

Stereospecific Pharmacokinetic Disposition in Non-Human Animal Models

Pharmacokinetic properties, including absorption and distribution, can differ between enantiomers. A study specifically evaluating the pharmacokinetic profiles of Sitagliptin and ent-Sitagliptin in female albino Wistar rats revealed notable differences, confirming that the disposition of the drug is enantioselective. nih.gov

Absorption and Distribution Characteristics of this compound in Preclinical Systems

For context, the active (R)-enantiomer has been studied extensively in preclinical species like rats and dogs. In rats, (R)-Sitagliptin is rapidly absorbed after oral administration, with a bioavailability of 59% in males and 82% in females at a 2 mg/kg dose. ijrti.orgeuropa.eu In dogs, the oral bioavailability is even higher, at approximately 90%. ijrti.orgeuropa.eu The volume of distribution in rats is relatively large (7-9 L/kg), while in dogs it is around 3 L/kg. researchgate.net The comparative study in Wistar rats provides the most direct evidence of the unique pharmacokinetic behavior of ent-Sitagliptin relative to its active counterpart. nih.gov

Table 3: Preclinical Pharmacokinetic Parameters of (R)-Sitagliptin

ParameterRatDog
Plasma Clearance (CLp) ~40-67 mL/min/kg~9 mL/min/kg
Volume of Distribution (Vdss) ~7-9 L/kg~3 L/kg
Half-life (t1/2) ~2 hours~4 hours
Oral Bioavailability ~59-82%~90%

Note: This table presents data for the active (R)-enantiomer, Sitagliptin, to provide context for the stereospecific disposition. The study by Spandana et al. (2023) confirmed that the pharmacokinetic profile for ent-Sitagliptin is significantly different in rats. nih.gov

Metabolism and Excretion Pathways of this compound in Non-Human Organisms

Preclinical studies, primarily in rats and dogs, have elucidated the disposition of Sitagliptin, providing a basis for understanding the likely pathways for its enantiomer, this compound. In these non-human models, Sitagliptin is characterized by minimal metabolism. nedmdg.org After administration of radiolabeled Sitagliptin, the parent drug was the predominant radioactive component found in plasma, urine, and feces of both rats and dogs. nedmdg.org This indicates that the compound is largely eliminated unchanged.

The primary route of elimination is renal excretion. nedmdg.org In rats, the renal clearance of unbound Sitagliptin significantly surpasses the glomerular filtration rate, which is indicative of active tubular secretion being a key part of its elimination process. nedmdg.org While renal excretion is the main pathway, biliary excretion was also noted as a significant route in rats. nedmdg.org A small fraction of the dose, approximately 10% to 16%, is recovered as metabolites. nedmdg.org These are formed through phase I and II metabolic reactions, including N-sulfation, N-carbamoyl glucuronidation, and hydroxylation of the triazolopiperazine ring. nedmdg.org

Crucially, investigations into the pharmacokinetic profiles of the individual enantiomers ((R)-Sitagliptin and (S)-Sitagliptin, or ent-Sitagliptin) in rat plasma have revealed significant differences. nih.gov These notable contrasts in the pharmacokinetic behavior of the two enantiomers in female albino Wistar rats point towards enantioselectivity in their disposition. nih.gov This suggests that the metabolic and excretory processes, although minor, may handle this compound differently than Sitagliptin, influencing its absorption, distribution, and clearance rates.

Pharmacokinetic Parameter Observation in Rat Models Reference
Primary Elimination Route Renal Excretion (Active Secretion) nedmdg.org
Metabolism Extent Minimal (10-16% of dose) nedmdg.org
Metabolic Pathways N-sulfation, N-carbamoyl glucuronidation, Hydroxylation nedmdg.org
Stereoselectivity Notable contrasts in pharmacokinetic impacts between R and S enantiomers observed nih.gov

Influence of Stereochemistry on Ligand-Receptor Binding in Model Systems

The biological activity of Sitagliptin is highly dependent on its stereochemistry, a factor that profoundly influences its binding to the target enzyme, dipeptidyl peptidase-4 (DPP-4). The therapeutic agent, Sitagliptin, is the (R)-enantiomer. Its efficacy stems from its ability to bind potently and selectively to the active site of the DPP-4 enzyme, thus inhibiting its function. nedmdg.org

The influence of the chiral center is starkly demonstrated when comparing the inhibitory activity of the (R)-enantiomer with that of its counterpart, the (S)-enantiomer (ent-Sitagliptin). Preclinical evaluations have quantified this difference, revealing a significant disparity in their potency against the DPP-4 enzyme. The (R)-enantiomer is a potent inhibitor, whereas the (S)-enantiomer is substantially less active.

This difference in inhibitory concentration highlights the precise three-dimensional arrangement required for optimal interaction with the DPP-4 binding site. The specific orientation of the amine group and the trifluorophenyl moiety in the (R)-enantiomer allows for a high-affinity fit into the enzyme's active site, leading to effective inhibition. In contrast, the mirrored configuration of ent-Sitagliptin results in a much weaker interaction, rendering it a significantly less effective inhibitor of the DPP-4 enzyme.

Enantiomer DPP-4 IC₅₀ Potency Reference
(R)-Sitagliptin6.6 nMHigh nedmdg.org
(S)-Sitagliptin (ent-Sitagliptin)150 nMLow nedmdg.org

Computational and Theoretical Studies of Ent Sitagliptin Phosphate

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules (e.g., DPP-4)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand and its biological target, such as the enzyme Dipeptidyl Peptidase-4 (DPP-4).

Research has extensively modeled the binding of sitagliptin (B1680988) to the active site of DPP-4 to elucidate the basis of its potent inhibitory activity. These studies consistently show a strong binding affinity, driven by a network of specific molecular interactions. While studies focusing exclusively on ent-sitagliptin are less common, the principles of stereospecificity derived from sitagliptin docking provide a clear rationale for the enantiomer's lack of activity.

Docking simulations indicate that sitagliptin fits snugly into the DPP-4 binding pocket. The binding affinity is quantified by a docking score, typically expressed in kcal/mol, with more negative values indicating stronger binding. Various studies have reported strong binding energies for sitagliptin with DPP-4. nih.govresearchgate.netmdpi.com For instance, one simulation reported a binding affinity of -8.1 kcal/mol. nih.gov Another study calculated a binding energy of -7.4 kcal/mol. researchgate.net

The key interactions stabilizing the sitagliptin-DPP4 complex include:

Hydrogen Bonds: Interactions with amino acid residues such as Glu203, Glu204, Tyr663, and Tyr667 are critical. nih.gov

Hydrophobic Interactions: The trifluorophenyl group of sitagliptin engages in hydrophobic interactions with residues like Tyr663 and Val712. nih.gov

π-Stacking Interactions: Aromatic rings of sitagliptin interact with Phe355 and Tyr667. nih.gov

The active site of DPP-4 is highly stereoselective. The (R)-configuration of sitagliptin allows its functional groups to be precisely positioned to engage in these favorable interactions. Conversely, ent-sitagliptin, with its (S)-configuration at the chiral center, would orient its substituents in a manner that prevents these optimal interactions. This steric clash and inability to form the key hydrogen bonds and hydrophobic contacts would result in a significantly weaker binding affinity and, consequently, a lack of inhibitory activity against DPP-4.

LigandTargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
SitagliptinDPP-4-8.1Glu203, Glu204, Phe355, Tyr663, Tyr667, Val712 nih.gov
SitagliptinDPP-4-7.4ARG125, TYR631 researchgate.net
SitagliptinDPP-4-10.5 (Chemgauss4 Score)S1 and S2 subunits mdpi.com

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study chemical reactivity, reaction mechanisms, and intermolecular interactions.

DFT calculations have been instrumental in understanding the synthesis of sitagliptin, particularly the origin of its stereoselectivity. nih.govresearchgate.net The asymmetric synthesis routes are designed to favor the formation of the desired (R)-enantiomer over the (S)-enantiomer (ent-sitagliptin). DFT studies have analyzed the transition states of the key stereodetermining steps, revealing the energetic factors that govern this selectivity. These calculations show that specific noncovalent interactions stabilize the transition state leading to sitagliptin. nih.gov Key interactions identified include intramolecular hydrogen bonds and C-H···F interactions between the chiral auxiliary and the substrate. nih.govresearchgate.net The transition state leading to the undesired enantiomer lacks these stabilizing interactions and is therefore higher in energy, making its formation less favorable.

DFT has also been used to explore the structural and chemical behavior of the sitagliptin molecule itself. nepjol.info These studies calculate various molecular properties that provide insight into the molecule's stability and reactivity.

Key parameters from DFT studies of sitagliptin include:

HOMO-LUMO Energy Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A study calculated this gap for sitagliptin to be 5.6714 eV. nepjol.info

Reactivity Descriptors: Global and local reactivity descriptors are used to predict the most reactive sites within a molecule. For sitagliptin, the atoms N11 and H33 were identified as the most responsible for nucleophilic and electrophilic attacks, respectively. nepjol.info

Intramolecular Interactions: DFT can identify and quantify weak interactions within a molecule, such as hydrogen bonds, which are crucial for determining its preferred conformation. nepjol.inforesearchgate.net

These fundamental electronic properties are identical for both sitagliptin and ent-sitagliptin. However, the way these properties are presented in a three-dimensional chiral environment dictates their interaction with other chiral molecules, such as the amino acids in the DPP-4 active site.

DFT-Calculated ParameterValue for SitagliptinSignificanceReference
Ground State Optimized Energy-1567.1989 HartreeRepresents the molecule's total electronic energy at its most stable geometry. nepjol.info
HOMO-LUMO Energy Gap (ΔE)5.6714 eVIndicates chemical stability and reactivity. nepjol.info
Global Softness4.0836 eVMeasures the molecule's polarizability and reactivity. nepjol.info
Strongest Intramolecular H-bondH42···N11 (2.3777 Å)Influences the molecule's conformational preference. nepjol.info

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sitagliptin Enantiomers

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For DPP-4 inhibitors, QSAR models identify the key physicochemical properties and structural features that are critical for potent inhibition.

Several 2D and 3D-QSAR models have been developed for DPP-4 inhibitors, including sitagliptin and structurally related compounds. nih.govceon.rs These models establish a mathematical relationship between molecular descriptors and inhibitory activity (often expressed as pIC50).

Key findings from QSAR studies on DPP-4 inhibitors include:

Important Physicochemical Parameters: Models have identified that hydrophobicity, the number of rotatable bonds, hydrogen bond donors and acceptors, and topological polar surface area are critical for DPP-4 inhibitory activity. nih.gov

Statistical Validation: The predictive power of these models is confirmed through rigorous internal and external validation. For example, one model showed a cross-validated correlation coefficient (q²) of 0.77 and a fitted correlation coefficient (r²) of 0.85. nih.gov Another 3D-QSAR model yielded an R² of 0.80 and a Q² of 0.64. ceon.rsceon.rs

3D-QSAR models are particularly sensitive to the stereochemistry of the molecules. These models consider the three-dimensional arrangement of atoms and fields (steric and electrostatic) around the molecule. The pharmacophore derived from these models represents the optimal 3D arrangement of features required for binding. The (R)-enantiomer, sitagliptin, fits this pharmacophore well. In contrast, ent-sitagliptin, with its opposite stereochemistry, would fail to place its functional groups in the correct spatial locations defined by the pharmacophore. Consequently, any QSAR model for DPP-4 inhibition would predict significantly lower activity for ent-sitagliptin compared to sitagliptin, which aligns with experimental observations.

QSAR Model TypeNumber of CompoundsKey Statistical ParametersKey Findings/DescriptorsReference
QSAR35q² = 0.77, r² = 0.85Hydrophobicity, rotatable bonds, H-bond donors/acceptors, TPSA are critical. nih.gov
3D-QSAR48R² = 0.80, Q² = 0.64, R²pred = 0.61Identified key structural characteristics influencing DPP-4 inhibition. ceon.rsceon.rs
3D-QSAR73Not specifiedModel dominated by steric effects of substituents.

Conformational Analysis and Molecular Dynamics Simulations of ent-Sitagliptin Phosphate (B84403)

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior and interactions.

Furthermore, MD simulations coupled with methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) can be used to calculate the binding free energy of a ligand to a protein, providing a more accurate prediction of binding affinity than docking alone. nih.govsciengine.com

While specific MD simulations for ent-sitagliptin are not widely reported, it is expected that such a simulation would yield very different results. If ent-sitagliptin were placed in the DPP-4 binding site, an MD simulation would likely show:

High RMSD: The ligand would be unstable in the binding pocket, exhibiting large positional fluctuations.

Loss of Key Interactions: The crucial hydrogen bonds and hydrophobic contacts observed for sitagliptin would be transient or absent.

Unfavorable Binding Free Energy: MMPBSA calculations would likely result in a much less favorable (less negative) binding free energy compared to sitagliptin, indicating a weak and unstable interaction.

These simulations would dynamically illustrate the steric and electronic incompatibility of the (S)-enantiomer with the DPP-4 active site, providing a powerful, time-resolved visualization of why ent-sitagliptin is not a biologically active inhibitor.

System StudiedSimulation LengthMethodologyKey FindingsReference
Sitagliptin-DPP4 ComplexNot specifiedMolecular Docking, RMSD PredictionStable interaction demonstrated; no significant change in DPP4 topology upon binding. nih.gov
Sitagliptin with LYPLAL1 and TCP120 ns to 80 nsMD Simulation, MMPBSASitagliptin can bind stably to active sites of other proteins (LYPLAL1, TCP1). nih.govsciengine.com
Sitagliptin-ACE2 Complex50 nsMD SimulationThe complex demonstrated good stability in a simulated aqueous solution. nih.gov

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Stereoselective Syntheses for ent-Sitagliptin Phosphate (B84403)

Future research should prioritize the development of novel catalytic systems that offer higher turnover numbers and enantioselectivity. Organocatalysis, for instance, presents an economically and environmentally friendly alternative to metal catalysts. nih.govacs.org Additionally, biocatalysis, using enzymes like transaminases, has shown great promise in the green synthesis of chiral amines and could be further optimized for the production of ent-Sitagliptin. nih.govnih.gov The development of multi-enzyme cascade systems could further enhance the efficiency and sustainability of the synthesis process. nih.gov

Recent advancements in asymmetric synthesis, which can theoretically achieve 100% yield by bonding mixtures of left- and right-handed starting molecules to create a single-handed target chemical, offer a promising avenue for reducing waste in chiral drug production. pharmatimes.comed.ac.uk Exploring the application of such innovative methods to the synthesis of ent-Sitagliptin Phosphate could lead to significant improvements in manufacturing efficiency.

Exploration of Novel Analytical Technologies for Ultra-Trace Enantiomeric Impurity Profiling

Ensuring the enantiomeric purity of sitagliptin (B1680988) is critical for its therapeutic efficacy and safety. jocpr.com The presence of the undesired enantiomer, even in trace amounts, is a significant concern for regulatory agencies. nih.govresearchgate.net Consequently, the development of highly sensitive and accurate analytical methods for detecting and quantifying this compound as an impurity in (R)-Sitagliptin is paramount.

Current analytical techniques for chiral separation of sitagliptin enantiomers include High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). jocpr.comresearchgate.netglobalresearchonline.net While these methods are effective, there is a growing need for technologies that can reliably detect and quantify enantiomeric impurities at ultra-trace levels. Future research should focus on the development and validation of advanced analytical techniques with lower limits of detection (LOD) and quantification (LOQ). rsc.org

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for impurity profiling and could be further optimized for the specific challenge of ultra-trace enantiomeric analysis of sitagliptin. nih.govbiomedres.usijprajournal.com The exploration of novel chiral stationary phases and advancements in detector technology will also play a crucial role in enhancing the sensitivity and resolution of these methods.

Table 1: Comparison of Analytical Techniques for Chiral Separation

TechniqueAdvantagesChallenges for Ultra-Trace Analysis
HPLC Robust, reproducible, widely available. jocpr.comMay require derivatization for detection, sensitivity can be limited.
UPLC Faster analysis, higher resolution than HPLC. globalresearchonline.netHigher pressure requirements, potential for column clogging.
CE High efficiency, small sample volume. globalresearchonline.netLower concentration sensitivity compared to HPLC, reproducibility can be an issue.
LC-MS High sensitivity and selectivity, provides structural information. nih.govMatrix effects can interfere with ionization, higher instrument cost.

Deeper Understanding of Stereospecific Biological Effects of this compound Beyond DPP-4 Inhibition in Preclinical Models

While (R)-Sitagliptin is a potent and selective DPP-4 inhibitor, the biological effects of its enantiomer, this compound, are not as well understood. acs.orgnih.gov It is often assumed to be the less active or inactive enantiomer with respect to DPP-4 inhibition. However, chiral drugs can exhibit stereoselective behavior in their pharmacokinetic and pharmacodynamic profiles. nih.gov Therefore, a deeper investigation into the specific biological effects of this compound is warranted.

Preclinical studies are needed to explore whether this compound interacts with other enzymes or receptors, potentially leading to off-target effects. Research has shown that DPP-4 inhibitors may have effects beyond incretin (B1656795) hormone regulation, including direct cardiovascular effects. researchgate.netsmdc.edu.pkresearchgate.net A comparative study of sitagliptin and vildagliptin (B1682220) on isolated rabbit hearts showed that both drugs had effects on heart rate and inotropicity. researchgate.netsmdc.edu.pk It is crucial to determine if these non-incretin effects are stereospecific.

A study investigating the pharmacokinetics of sitagliptin phosphate enantiomers in rats revealed significant differences between the R and S enantiomers, suggesting stereoselectivity. nih.gov Further preclinical studies should aim to elucidate the mechanisms behind these differences and explore any potential pharmacological or toxicological implications of this compound. nih.gov

Potential Applications of this compound as a Research Tool in Chemical Biology

Beyond its potential biological effects, this compound can serve as a valuable research tool in chemical biology. As the enantiomer of a well-characterized DPP-4 inhibitor, it can be used as a negative control in experiments to confirm that the observed effects of (R)-Sitagliptin are indeed due to the inhibition of DPP-4 and not some other, non-stereospecific mechanism.

Furthermore, this compound could be used in studies aimed at understanding the stereochemical requirements of the DPP-4 active site. By comparing the binding (or lack thereof) of the two enantiomers, researchers can gain more precise insights into the three-dimensional structure of the enzyme's binding pocket. acs.org This information could be invaluable for the design of new, even more potent and selective DPP-4 inhibitors.

The synthesis of derivatives of ent-Sitagliptin could also lead to the development of novel chemical probes for exploring other biological pathways. nih.gov

Green Chemistry Principles in the Production and Characterization of Sitagliptin Enantiomers

The pharmaceutical industry is increasingly embracing the principles of green chemistry to reduce its environmental footprint. scirea.org The synthesis of sitagliptin has been a showcase for the successful application of green chemistry, with second- and third-generation syntheses significantly reducing waste and improving efficiency compared to the initial manufacturing process. acs.orgnih.govresearchgate.netepa.govsci-hub.seepa.gov

Future research should continue to build on these successes by applying green chemistry principles to all aspects of the production and characterization of both sitagliptin enantiomers. This includes the use of renewable feedstocks, biocatalysis to replace heavy metal catalysts, and the development of more environmentally friendly solvents. nih.govscirea.orgbangordailynews.com For example, the use of enzymes in the synthesis of sitagliptin has been shown to reduce waste, improve yield and safety, and eliminate the need for a metal catalyst. epa.gov

In the realm of analytical chemistry, green approaches to the characterization of sitagliptin enantiomers should also be pursued. This could involve the development of analytical methods that use smaller volumes of organic solvents, or the use of alternative separation techniques that are inherently more environmentally friendly.

Table 2: Green Chemistry Improvements in Sitagliptin Synthesis

GenerationKey FeaturesGreen Chemistry Benefits
First-Generation 8-step synthesis, ruthenium-catalyzed asymmetric hydrogenation. sci-hub.se-
Second-Generation 3-step synthesis, rhodium-catalyzed asymmetric hydrogenation of an unprotected enamine. epa.govIncreased overall yield by nearly 50%, reduced waste by over 80%, eliminated aqueous waste streams. epa.gov
Third-Generation Enzymatic process using a transaminase. epa.govEliminated the need for a metal catalyst, reduced waste, improved yield and safety. epa.gov

Q & A

Q. How can researchers ensure robustness in this compound’s preclinical safety assessments?

  • Methodological Answer: Follow OECD guidelines for repeat-dose toxicity studies (28-day or 90-day protocols). Include histopathology, clinical chemistry, and organ weight analysis. Use positive controls (e.g., known hepatotoxins) to validate assay sensitivity. Pre-register study designs on platforms like OSF to reduce bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.